
hapalindole G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole G is a natural product that was first isolated from the marine cyanobacterium, Fischerella ambigua, in 1996. It belongs to the hapalindole family of alkaloids and has shown significant promise in scientific research due to its unique chemical structure and biological activity.
Wissenschaftliche Forschungsanwendungen
1. Biosynthesis and Chemical Structure
Hapalindoles, including hapalindole G, are indole alkaloids with complex polycyclic ring systems. Their biosynthesis has been a subject of interest due to the intricate chemical structures. Key studies reveal the involvement of specific gene clusters and enzymes in the formation of these structures. For instance, Li et al. (2015) identified the fam gene cluster in the cyanobacterium Fischerella ambigua, which encodes hapalindole biosynthesis. This process involves enzymes like FamD1, FamD2, and FamC1, which collectively form the tetracyclic core ring system of hapalindoles through biochemical reactions such as Cope rearrangement and cyclization (Li et al., 2015).
2. Biological Activity and Potential Applications
Hapalindole G, like other hapalindole-related alkaloids, exhibits diverse biological activities, making them subjects of pharmacological interest. For example, Mo et al. (2010) reported the isolation of hapalindole-related alkaloids from Fischerella ambigua, highlighting their strong inhibitory activity against Mycobacterium tuberculosis, indicating potential antimicrobial applications (Mo et al., 2010). Similarly, Cagide et al. (2014) demonstrated that hapalindoles could act as sodium channel modulators, suggesting their potential use in neurological research or therapy (Cagide et al., 2014).
3. Synthesis and Chemical Modification
The complex structure of hapalindoles has spurred interest in their total synthesis and chemical modification. Richter et al. (2008) detailed the total synthesis of several hapalindole family members, emphasizing the efficiency and practicality of their synthesis methods, which could facilitate the production and study of these compounds (Richter et al., 2008).
4. Anticancer Research
Hapalindole G and its derivatives have been explored for their anticancer properties. Acuña et al. (2018) investigated Hapalindole H's (a related compound) effects on prostate cancer cells, finding it to be a potent inhibitor of nuclear factor-kappa B (NF-ĸB) and an inducer of apoptosis through the intrinsic mitochondrial pathway, highlighting its potential in cancer therapy (Acuña et al., 2018).
5. Immunomodulatory Effects
Investigations into the immunomodulatory effects of hapalindoles have revealed their potential in treating autoimmune diseases and cancers. Chilczuk et al. (2019) identified hapalindole A as a potent compound reducing T cell proliferation, indicating its application in immunomodulation (Chilczuk et al., 2019).
Eigenschaften
CAS-Nummer |
102045-13-6 |
|---|---|
Produktname |
hapalindole G |
Molekularformel |
C21H23ClN2 |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,14,16,18-19,24H,1,10H2,2-4H3/t14-,16+,18+,19+,21-/m0/s1 |
InChI-Schlüssel |
UGBGKUYYYCTXAK-DBKAPMEGSA-N |
Isomerische SMILES |
C[C@@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)Cl)C=C |
SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Kanonische SMILES |
CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)Cl)C |
Synonyme |
hapalindole G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



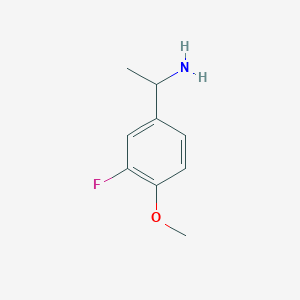

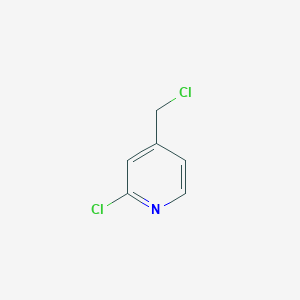
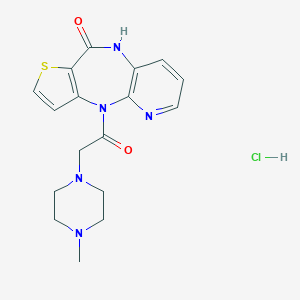
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
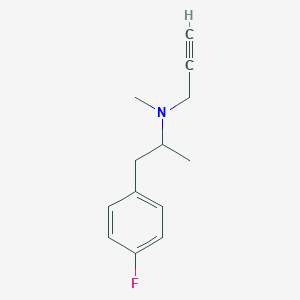
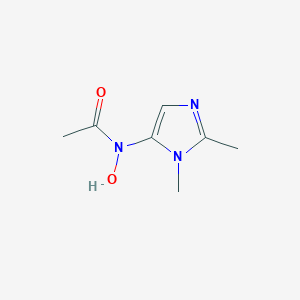
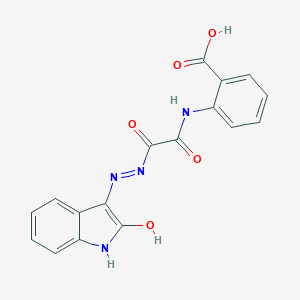

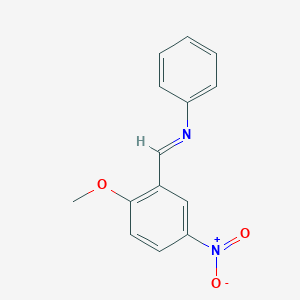
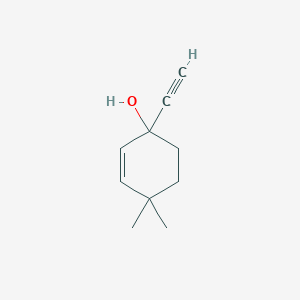
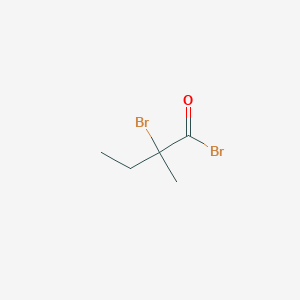
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)